molecular formula C12H15NO4 B020239 N-Phenoxycarbonyl-L-valine CAS No. 126147-70-4

N-Phenoxycarbonyl-L-valine

Cat. No. B020239
CAS RN: 126147-70-4
M. Wt: 237.25 g/mol
InChI Key: HVJMEAOTIUMIBJ-JTQLQIEISA-N
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Description

“N-Phenoxycarbonyl-L-valine” is an amino acid derivative . It has a molecular formula of C12H15NO4 and a molecular weight of 237.25 . It appears as a viscous oil .


Molecular Structure Analysis

The linear formula of “N-Phenoxycarbonyl-L-valine” is C13H17NO4 . The SMILES string representation is C1=C(C=CC=C1)OC(=O)N([ [email\u00A0protected] ](C(=O)O[H])C(C)C)[H] .


Chemical Reactions Analysis

“N-Phenoxycarbonyl-L-valine” is found as an impurity in the influenza drug oseltamivir phosphate . It has been shown to inhibit the activity of reverse transcriptase, a key enzyme in the replication of HIV .


Physical And Chemical Properties Analysis

“N-Phenoxycarbonyl-L-valine” is soluble in acetone, chloroform, dichloromethane, and methanol . It should be stored at -20° C .

Scientific Research Applications

Synthesis of Novel Compounds

N-Phenoxycarbonyl-L-valine has been used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Antimicrobial Action

The synthesized compounds from N-Phenoxycarbonyl-L-valine have been tested for antimicrobial action against bacterial and fungal strains . They have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Antioxidant Activity

These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests that N-Phenoxycarbonyl-L-valine could be used in the development of antioxidant agents .

Polypeptide Synthesis

N-Phenoxycarbonyl-L-valine is used as a monomer for polypeptide synthesis . This method offers the unique advantage of excellent monomer stability . The resulting monomers can undergo normal polymerization reactions .

Biomedical Applications

Polypeptides synthesized from N-Phenoxycarbonyl-L-valine have been used in biomedical applications, particularly as anti-tumor drug carriers . They have shown promising results in tumor treatment .

Drug Delivery Systems

Polypeptides based on N-Phenoxycarbonyl-L-valine have been used to develop drug delivery systems (DDS) for cancer treatment . These DDS can undergo different transitions, including stability, surface, and size transition, to realize a better anti-tumor effect .

Safety and Hazards

The safety data sheet for “N-Phenoxycarbonyl-L-valine” advises avoiding dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

N-Phenoxycarbonyl-L-valine, also known as (S)-3-Methyl-2-((phenoxycarbonyl)amino)butanoic acid, is primarily used in peptide synthesis as a protecting group for the amino group of L-valine . The primary target of this compound is therefore the amino group of L-valine, a crucial amino acid involved in various biological processes.

Mode of Action

The compound acts by attaching itself to the amino group of L-valine, thereby protecting it from unwanted reactions during peptide synthesis . This protection is crucial for the successful synthesis of peptides, as it prevents side reactions that could interfere with the desired sequence or structure of the peptide. Once the peptide synthesis is complete, the protecting group is removed using a base, typically piperidine .

properties

IUPAC Name

(2S)-3-methyl-2-(phenoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJMEAOTIUMIBJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431202
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126147-70-4
Record name N-Phenoxycarbonyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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